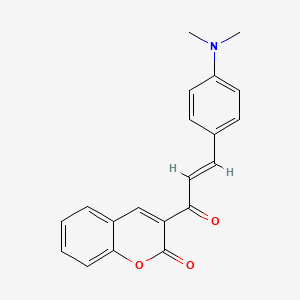

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its fluorescent properties, making it useful in various scientific applications, including bioimaging and chemical sensing .

Méthodes De Préparation

The synthesis of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one typically involves the condensation reaction between 3-acetylcoumarin and 4-dimethylaminobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide in an ethanol-water mixture. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Analyse Des Réactions Chimiques

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Applications De Recherche Scientifique

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one has several scientific research applications:

Bioimaging: Due to its fluorescent properties, the compound is used as a fluorescent probe for imaging biological samples. It can be used to detect specific biomolecules or monitor cellular processes.

Chemical Sensing: The compound is employed in the development of chemical sensors for detecting various analytes, including metal ions and reactive oxygen species.

Medicinal Chemistry: The compound’s biological activity makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the presence of the coumarin moiety, which undergoes electronic transitions upon excitation with light. This property is exploited in bioimaging and chemical sensing applications. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

Coumarin-3-carboxylic acid: Known for its use in fluorescence-based assays.

7-Hydroxycoumarin: Widely used as a fluorescent dye in biological studies.

4-Methylumbelliferone: Used in enzymatic assays and as a fluorescent probe.

The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethylamino group and the acryloyl moiety, which confer distinct fluorescent properties and reactivity .

Activité Biologique

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one, also known as LM-021, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C20H17NO3

- Molecular Weight : 319.4 g/mol

- CAS Number : 1022282-98-9

- IUPAC Name : 3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one

Neuroprotective Effects

Recent studies have indicated that LM-021 exhibits significant neuroprotective effects through the activation of the cAMP response element-binding protein (CREB) pathway. This pathway is crucial for neuronal survival and function. Specifically, LM-021 has been shown to:

- Increase CREB-mediated gene expression via protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) pathways in SH-SY5Y cells expressing amyloid-beta (Aβ) and tau proteins associated with Alzheimer's disease .

- Demonstrate antioxidative properties by scavenging reactive oxygen species (ROS), thereby reducing cellular damage induced by oxidative stress .

Enzyme Inhibition

LM-021 has also been evaluated for its inhibitory activity against several key enzymes implicated in neurodegenerative diseases:

- Monoamine Oxidase B (MAO-B) : It showed competitive inhibition with an IC50 value of 0.51 μM, indicating strong potential for managing neurodegenerative disorders by preventing the breakdown of neurotransmitters .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : The compound exhibited moderate inhibitory activity against these enzymes, which are important targets in Alzheimer's treatment .

Study on Neuroprotection

In a study focusing on neuroprotection, LM-021 was tested on SH-SY5Y cells expressing Aβ and tau proteins. The results demonstrated that LM-021 significantly upregulated the expression of brain-derived neurotrophic factor (BDNF) and BCL2 apoptosis regulator genes, which are vital for neuronal health . The blockage of PKA, CaMKII, or ERK pathways negated these protective effects, confirming the specificity of LM-021's action.

Enzyme Activity Assessment

A comparative study assessed various coumarin-chalcone derivatives, including LM-021. The findings indicated that LM-021 was among the most effective compounds in inhibiting MAO-B and BChE, supporting its potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

Data Summary Table

| Biological Activity | IC50 Value | Mechanism | Cell Line/Model |

|---|---|---|---|

| MAO-B Inhibition | 0.51 μM | Competitive inhibition | SH-SY5Y cells |

| AChE Inhibition | Moderate | Enzymatic inhibition | SH-SY5Y cells |

| BChE Inhibition | 7.00 μM | Competitive inhibition | SH-SY5Y cells |

| CREB Activation | N/A | Upregulation of gene expression | SH-SY5Y cells |

| Antioxidative Activity | N/A | ROS scavenging | SH-SY5Y cells |

Propriétés

IUPAC Name |

3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-21(2)16-10-7-14(8-11-16)9-12-18(22)17-13-15-5-3-4-6-19(15)24-20(17)23/h3-13H,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAFTEQUCQIHOC-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.